![molecular formula C16H23ClN2OS B2581183 2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1448037-00-0](/img/structure/B2581183.png)
2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone, also known as DMCM, is a chemical compound that is widely used in scientific research. DMCM belongs to the group of thiazepines and is a potent antagonist of the GABAA receptor.
Scientific Research Applications
Conversion and Ring Closure Reactions
The study of 2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone in scientific research spans various chemical processes, including conversion to benzodiazepines and ring closure reactions. Lahti and Gall (1976) demonstrated that certain N-alkylaminobenzophenones could undergo in vivo conversion to benzodiazepines in various animals, suggesting potential pharmacological activity derived from the formation of benzodiazepines (Lahti & Gall, 1976). Similarly, Moskvina, Shilin, and Khilya (2015) explored the condensation of chlorophenyl ethanone derivatives, leading to the production of isoflavones and various heterocycles, highlighting the compound's utility in synthesizing diverse chemical structures (Moskvina, Shilin, & Khilya, 2015).
Microwave-Assisted Synthesis
Microwave-assisted synthesis represents another significant application of related compounds in scientific research. Mistry and Desai (2006) reported the efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, emphasizing the method's speed and efficacy in producing pharmacologically active substances (Mistry & Desai, 2006).
Photoisomerization Studies
The study of photoisomerization processes involving thiazepan derivatives indicates the compound's relevance in understanding light-induced chemical changes. Kowalewski and Margaretha (1993) investigated the oxidation and subsequent irradiation-induced isomerization of thiin-3-one oxides, contributing to the knowledge on photochemical transformations (Kowalewski & Margaretha, 1993).
Pharmacological Activity Evaluation
Compounds structurally related to this compound have been evaluated for their pharmacological activities. For example, research on azetidinones and thiazolidinones has shown antibacterial and antifungal properties, underscoring the potential for these compounds in developing new antimicrobial agents (Mistry & Desai, 2006).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2OS/c1-18(2)11-14-12-21-9-5-8-19(14)16(20)10-13-6-3-4-7-15(13)17/h3-4,6-7,14H,5,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSAJZSBVNTMRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.